Home > Products > Screening Compounds P124083 > IRE1|A kinase-IN-9
IRE1|A kinase-IN-9 -

IRE1|A kinase-IN-9

Catalog Number: EVT-8557419
CAS Number:
Molecular Formula: C24H24N2O6
Molecular Weight: 436.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

IRE1α kinase-IN-9 is a small molecule that acts as an inhibitor of the inositol-requiring enzyme 1 alpha (IRE1α) kinase activity. IRE1α is a key component of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded proteins in the endoplasmic reticulum. This compound has garnered attention due to its potential therapeutic applications in diseases characterized by ER stress, such as neurodegenerative disorders and cancer.

Source

The compound was identified through high-throughput screening of internal compound libraries aimed at finding selective inhibitors of IRE1α. The discovery process involved various biochemical assays to evaluate its efficacy and specificity in modulating the kinase activity of IRE1α .

Classification

IRE1α kinase-IN-9 is classified as a small-molecule inhibitor within the broader category of pharmacological agents targeting kinases. It specifically inhibits the ATP-binding site of IRE1α, thereby preventing its autophosphorylation and subsequent activation of its ribonuclease function.

Synthesis Analysis

Methods

The synthesis of IRE1α kinase-IN-9 involves several organic chemistry techniques, including:

  • Refluxing: A common method used to facilitate chemical reactions at elevated temperatures.
  • Purification: Techniques such as column chromatography are employed to isolate the desired product from reaction mixtures.
  • Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

Technical Details

The synthesis pathway typically includes multiple steps, starting from commercially available precursors. Key reactions may involve:

  • Coupling reactions to form the core structure.
  • Functional group modifications to enhance selectivity and potency.
  • Final purification steps to yield the active compound with high purity suitable for biological assays.
Molecular Structure Analysis

Structure

The molecular structure of IRE1α kinase-IN-9 features a complex arrangement that allows it to fit into the ATP-binding pocket of IRE1α. The specific arrangement of functional groups facilitates strong interactions with key residues in the binding site.

Data

The molecular formula, molecular weight, and structural data can be obtained from databases such as PubChem or ChemSpider, which provide comprehensive details about its chemical properties.

Chemical Reactions Analysis

Reactions

IRE1α kinase-IN-9 undergoes specific interactions with IRE1α that inhibit its activity:

  • Binding Reaction: The compound binds to the ATP-binding site, preventing ATP from binding and thus inhibiting autophosphorylation.
  • Conformational Changes: The binding induces conformational changes in IRE1α that stabilize it in an inactive state.

Technical Details

Kinetic studies reveal that IRE1α kinase-IN-9 exhibits competitive inhibition against ATP, with a calculated inhibition constant (IC50) that indicates its potency as an inhibitor .

Mechanism of Action

Process

The mechanism by which IRE1α kinase-IN-9 exerts its effects involves:

  1. Binding: The compound binds to the kinase domain of IRE1α, specifically at the ATP-binding pocket.
  2. Inhibition: This binding prevents autophosphorylation, which is crucial for activating its ribonuclease function.
  3. Functional Outcome: As a result, downstream signaling events associated with UPR activation are inhibited, leading to reduced splicing of XBP1 mRNA and diminished UPR signaling .

Data

Studies have shown that treatment with IRE1α kinase-IN-9 leads to decreased levels of spliced XBP1 mRNA in various cell lines under ER stress conditions, confirming its role as an effective inhibitor .

Physical and Chemical Properties Analysis

Physical Properties

IRE1α kinase-IN-9 is typically characterized by:

  • Appearance: A solid or crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Approximately 400 g/mol (exact value depends on specific structural features).
  • Melting Point: Specific melting point data can be determined through thermal analysis methods.
  • Stability: Stability studies under various pH and temperature conditions help define its shelf-life and storage requirements.

Relevant data can be derived from experimental studies conducted during the synthesis and characterization phases .

Applications

Scientific Uses

IRE1α kinase-IN-9 has several potential applications in scientific research and therapeutic development:

  • Cancer Research: Its ability to inhibit ER stress responses makes it a candidate for enhancing the efficacy of chemotherapeutic agents by sensitizing cancer cells to stress-induced apoptosis.
  • Neurodegenerative Diseases: By modulating UPR pathways, it could provide insights into treatments for diseases like Alzheimer's or Parkinson's disease where protein misfolding is prevalent.
  • Basic Research: It serves as a valuable tool for studying the mechanistic aspects of UPR signaling and its implications in cellular homeostasis .
Introduction to IRE1α Signaling and Therapeutic Targeting

Role of IRE1α in the Unfolded Protein Response and Cellular Stress Adaptation

Inositol-requiring enzyme 1 alpha (IRE1α) is the most evolutionarily conserved endoplasmic reticulum (ER) transmembrane sensor, orchestrating the unfolded protein response (UPR) to maintain proteostasis. During ER stress—triggered by hypoxia, oxidative injury, viral infections, or high protein-folding demands—IRE1α detects misfolded protein accumulation and initiates adaptive signaling cascades [1] [3]. Its activation promotes cell survival through three primary mechanisms:

  • Transcriptional Reprogramming: IRE1α-mediated splicing of X-box binding protein 1 (XBP1) messenger RNA generates the transcription factor XBP1s, which upregulates genes encoding ER chaperones (e.g., binding immunoglobulin protein), foldases, and endoplasmic-reticulum-associated protein degradation components [1] [5].
  • Translation Suppression: Via regulated IRE1α-dependent decay, IRE1α degrades endoplasmic-reticulum-localized messenger RNAs to reduce protein-folding burden [3] [6].
  • ER Expansion: XBP1s drives lipid biosynthesis and ER membrane expansion, enhancing organelle capacity [1].

In pathological states like cancer, chronic IRE1α activation paradoxically supports malignant cell survival. For example, multiple myeloma cells exploit XBP1s to sustain high immunoglobulin production, while prostate cancer cells use IRE1α signaling for growth under hypoxic stress [4] [5]. Conversely, prolonged stress switches IRE1α outputs toward pro-apoptotic signaling through c-Jun N-terminal kinase activation [8].

Table 1: IRE1α-Mediated Cellular Stress Responses

MechanismKey ComponentsBiological Outcome
XBP1 SplicingIRE1α endoribonuclease, XBP1sChaperone upregulation, ER expansion
Regulated IRE1α-dependent decayIRE1α endoribonuclease, ER-localized messenger RNAsReduced protein synthesis
Apoptotic SwitchingTumor necrosis factor receptor-associated factor 2, c-Jun N-terminal kinaseCaspase activation, cell death

IRE1α as a Dual-Function Enzyme: Kinase and Endoribonuclease Activities

IRE1α possesses bifunctional cytoplasmic domains that coordinate stress responses through kinase and endoribonuclease activities. The ER luminal domain senses misfolded proteins, leading to dimerization/oligomerization and autophosphorylation of the kinase domain. This activates the endoribonuclease domain, which executes both XBP1 splicing and regulated IRE1α-dependent decay [1] [6] [8]. Structural studies reveal that:

  • Kinase Activity: Trans-autophosphorylation at Ser724, Ser726, and Ser729 induces conformational changes that stabilize the endoribonuclease active site [6].
  • Endoribonuclease Specificity: Oligomerization state dictates function—monomers/dimers favor regulated IRE1α-dependent decay, while tetramers enable XBP1 splicing [5].
  • Regulatory Interactions: Binding immunoglobulin protein sequesters IRE1α’s luminal domain under non-stress conditions, while unfolded proteins competitively release it for activation [1] [8].

The kinase domain also scaffolds proinflammatory signaling by recruiting tumor necrosis factor receptor-associated factor 2, activating c-Jun N-terminal kinase and nuclear factor kappa-light-chain-enhancer of activated B cells pathways. This duality positions IRE1α as a gatekeeper for cell fate decisions: its endoribonuclease function promotes adaptation, while kinase-dependent signaling can drive inflammation or apoptosis [3] [8].

Table 2: Structural and Functional Features of IRE1α Domains

DomainFunctionRegulatory Mechanism
Luminal DomainStress sensingBinding immunoglobulin protein dissociation, oligomerization
Kinase DomainAutophosphorylation, allosteryTrans-activation, tumor necrosis factor receptor-associated factor 2 recruitment
Endoribonuclease DomainXBP1 splicing, regulated IRE1α-dependent decayOligomerization-dependent substrate selection

Rationale for Targeting IRE1α in Disease: Cancer, Neurodegeneration, and Metabolic Disorders

Dysregulated IRE1α signaling is implicated across pathologies due to its roles in proteostasis, inflammation, and cell survival:

Cancer

  • Hematologic Malignancies: Multiple myeloma exhibits elevated XBP1s levels, which support tumor survival under ER stress induced by monoclonal paraprotein production. Pharmacological IRE1α inhibitors (e.g., MKC8866) reduce tumor growth in preclinical models [5] [6].
  • Solid Tumors: In prostate cancer, IRE1α overexpression correlates with Gleason score and androgen receptor activity. Its ablation reprograms the tumor microenvironment, enhancing antitumor immunity and synergizing with anti-programmed cell death protein 1 therapy [4]. Melanoma and colorectal cancer use IRE1α–XBP1s to activate signal transducer and activator of transcription 3 and interleukin-6, promoting metastasis [3].

Neurodegenerative Diseases

Protein aggregation in Alzheimer’s and Parkinson’s diseases induces chronic ER stress. Persistent IRE1α activation exacerbates neuronal damage through regulated IRE1α-dependent decay–mediated degradation of synaptic transcripts and c-Jun N-terminal kinase–drived apoptosis [8].

Metabolic Disorders

  • Diabetes: Pancreatic β-cells experience ER stress during insulin overproduction. IRE1α hyperactivation leads to regulated IRE1α-dependent decay–mediated insulin messenger RNA degradation and β-cell apoptosis [8].
  • Obesity: Adipocyte expansion triggers IRE1α–XBP1s signaling, promoting inflammation via interleukin-6 and tumor necrosis factor α secretion [8].

Table 3: Disease-Associated IRE1α Signaling Mechanisms

Disease CategoryDysregulated PathwayPathogenic ConsequenceTherapeutic Approach
Multiple MyelomaIRE1α–XBP1sProteasome overload evasionIRE1α ribonuclease inhibitors (e.g., KIRA6)
Prostate CancerIRE1α–c-MycTumor cell proliferationIRE1α ablation + anti-programmed cell death protein 1
Alzheimer’s DiseaseRegulated IRE1α-dependent decaySynaptic protein lossKinase inhibitors (e.g., KIRA8)
DiabetesRegulated IRE1α-dependent decayβ-Cell insulin deficiencyIRE1α kinase modulators

IRE1α inhibitors like kinase-inhibiting RNase attenuators (e.g., KIRA6/KIRA8) or endoribonuclease-targeting compounds (e.g., MKC8866) show efficacy in restoring proteostasis across these diseases [4] [5] [6]. Their development underscores IRE1α’s viability as a therapeutic node for pathologies driven by proteotoxic stress.

Properties

Product Name

IRE1|A kinase-IN-9

IUPAC Name

4-(8-formyl-7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-(2-morpholin-4-ylethyl)benzamide

Molecular Formula

C24H24N2O6

Molecular Weight

436.5 g/mol

InChI

InChI=1S/C24H24N2O6/c1-15-18-6-7-20(28)19(14-27)22(18)32-24(30)21(15)16-2-4-17(5-3-16)23(29)25-8-9-26-10-12-31-13-11-26/h2-7,14,28H,8-13H2,1H3,(H,25,29)

InChI Key

NQUKAQJMGQBCMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C=O)O)C3=CC=C(C=C3)C(=O)NCCN4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.